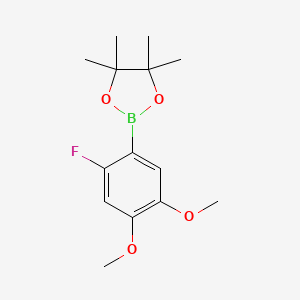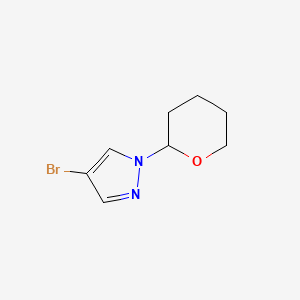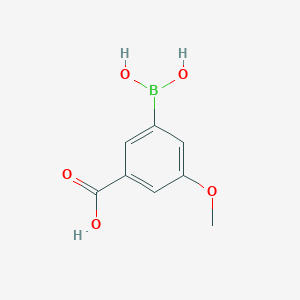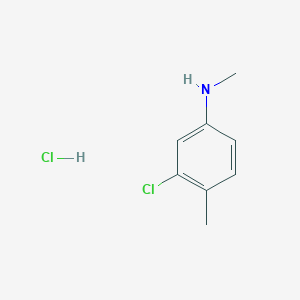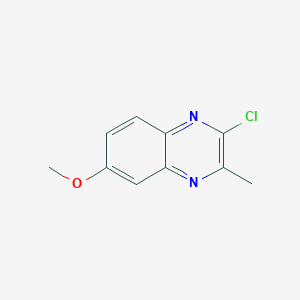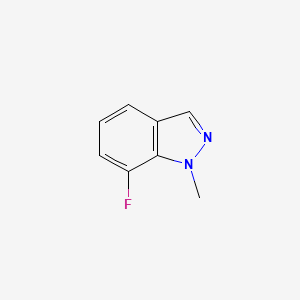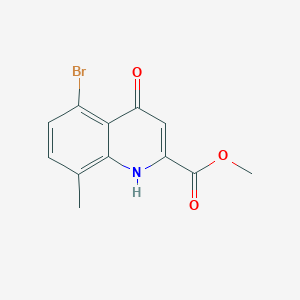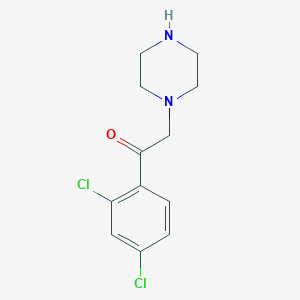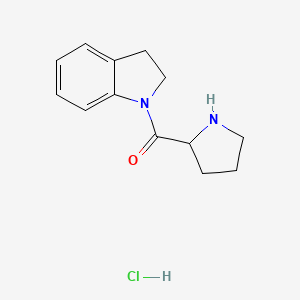
2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride
Descripción general
Descripción
The compound “2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride” is a heterocyclic compound that has been identified as a prophylactic or therapeutic agent for autoimmune diseases . These diseases include psoriasis, rheumatoid arthritis, inflammatory bowel disease, Sjogren’s syndrome, Behcet’s disease, multiple sclerosis, and systemic lupus erythematosus . The compound has been found to have excellent Tyk2 (tyrosine kinase 2) inhibition activity .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound’s structure allows for the exploration of its use in medicinal chemistry, particularly in the design of new therapeutic agents. Its potential activity as a monoamine reuptake inhibitor suggests it could serve as a lead compound for the development of new drugs targeting psychiatric disorders .
Mecanismo De Acción
The compound has an inhibitory action on tyrosine kinase 2 (Tyk2) and is useful for the treatment of various autoimmune diseases . Tyk2 is one of the Janus kinases (JAKs) that play a role in cytokine-dependent control of cellular functions involved in proliferation and immune responses . Tyk2 is known to be involved in signaling of cytokines such as IFN (interferon) -α, IFN-β, IL (interleukin) -6, IL-10 family (IL-10, IL-19, IL-20, IL-22, IL-28, IL-29), IL-12, IL-23 and others .
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl(pyrrolidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13(11-5-3-8-14-11)15-9-7-10-4-1-2-6-12(10)15;/h1-2,4,6,11,14H,3,5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLIWKXVGQNLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




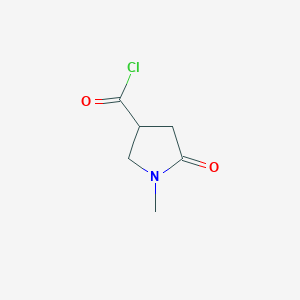
![6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1463813.png)
![1-[4-(2-Methoxyethyl)piperidino]-2-(methylamino)-1-ethanone](/img/structure/B1463814.png)
